

Application Notes and Protocols for 2- Furoylglycine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Furoylglycine	
Cat. No.:	B1328790	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a key metabolite derived from the dietary intake of furan derivatives, which are commonly found in heat-processed foods and beverages, notably coffee.[1][2][3] As a result, it has emerged as a significant biomarker for assessing coffee consumption.[3][4] Beyond its role as a dietary biomarker, **2-Furoylglycine** belongs to the acylglycine family of compounds. These are typically minor metabolites of fatty acids, but their levels can be altered in certain inborn errors of metabolism, highlighting their diagnostic potential. The formation of **2-Furoylglycine** occurs through the glycine conjugation pathway, a crucial detoxification process in the liver. This pathway involves the enzyme Glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of acyl-CoA thioesters with glycine.

Accurate and reliable quantification of **2-Furoylglycine** in biological matrices is essential for its application in metabolomics, nutritional science, and clinical diagnostics. This document provides comprehensive information on purchasing **2-Furoylglycine** reference standards, along with detailed protocols for their use in analytical methodologies such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Purchasing 2-Furoylglycine Reference Standards

High-purity **2-Furoylglycine** reference standards are critical for the development and validation of accurate analytical methods. Several reputable chemical suppliers offer this compound. When purchasing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the standard.

Table 1: Commercially Available **2-Furoylglycine** Reference Standards

Supplier	Product Number	Purity Specification	Format	Storage Conditions
Sigma-Aldrich	SMB00966	≥98%	Powder or crystals	2-8°C
LGC Standards	TRC-F823500	Inquire	Inquire	Inquire
MedChemExpres s	HY-112093	>98%	Solid	-20°C (long- term), 4°C (short-term)

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the proper handling and use of **2-Furoylglycine** reference standards.

Table 2: Physicochemical Properties of 2-Furoylglycine

Property	Value	Reference
CAS Number	5657-19-2	_
Molecular Formula	C7H7NO4	
Molecular Weight	169.13 g/mol	-
Appearance	White to off-white powder or crystals	-
Melting Point	163-165 °C	-
Water Solubility	31.7 mg/mL	_
SMILES	C1=COC(=C1)C(=O)NCC(=O) O	_
InChl Key	KSPQDMRTZZYQLM- UHFFFAOYSA-N	-

Safety Information:

2-Furoylglycine should be handled in a laboratory setting with appropriate personal protective equipment. According to the available safety data sheets, it may cause skin and eye irritation, as well as respiratory tract irritation. It is recommended to consult the supplier's Safety Data Sheet (SDS) for comprehensive handling and safety instructions.

Experimental Protocols Preparation of Stock and Working Standard Solutions

- 1. Stock Solution (1 mg/mL):
- Accurately weigh approximately 10 mg of **2-Furoylglycine** reference standard.
- Dissolve in an appropriate volume of methanol or a mixture of water and methanol to achieve a final concentration of 1 mg/mL.
- Store the stock solution at -20°C in an amber vial to protect it from light. The stability of stock solutions should be periodically evaluated.

2. Working Standard Solutions:

- Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase or a solvent matching the sample matrix).
- The concentration range for the calibration curve should encompass the expected concentration of **2-Furoylglycine** in the samples.

Sample Preparation from Urine for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.
- Take 200 μL of the supernatant and add 200 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 200 μL of the initial mobile phase (e.g., 2% acetonitrile in water with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

HPLC-UV Method (General Protocol)

This method is a starting point for the analysis of N-acyl amino acids and will likely require optimization for **2-Furoylglycine**.

Table 3: HPLC-UV Method Parameters

Parameter	Recommended Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	25°C
UV Detection Wavelength	254 nm (due to the furan ring)

UPLC-MS/MS Method for Urine Analysis

This method provides a more sensitive and selective approach for the quantification of **2-Furoylglycine**.

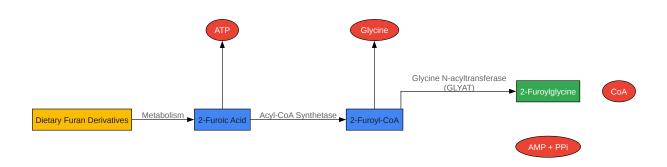
Table 4: UPLC-MS/MS Method Parameters

Parameter	Recommended Condition	
UPLC System	Waters ACQUITY UPLC or equivalent	
Column	Waters HSS C18 (e.g., 2.1 x 100 mm, 1.7 μm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	A representative gradient could be: 0-2 min, 2% B; 2-5 min, 2-55% B; 5-15 min, 55-100% B; 15-20 min, 100% B; 20-20.1 min, 100-2% B; 20.1-29 min, 2% B.	
Flow Rate	0.5 mL/min	
Injection Volume	1-5 μL	
Column Temperature	50°C	
Mass Spectrometer	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative	
MRM Transitions	To be optimized. A likely precursor ion in positive mode would be [M+H] ⁺ at m/z 170.1. Product ions would need to be determined by infusion of the standard. For negative mode, the precursor would be [M-H] ⁻ at m/z 168.1.	
Collision Energy	To be optimized for each transition.	
Cone Voltage	To be optimized.	

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.

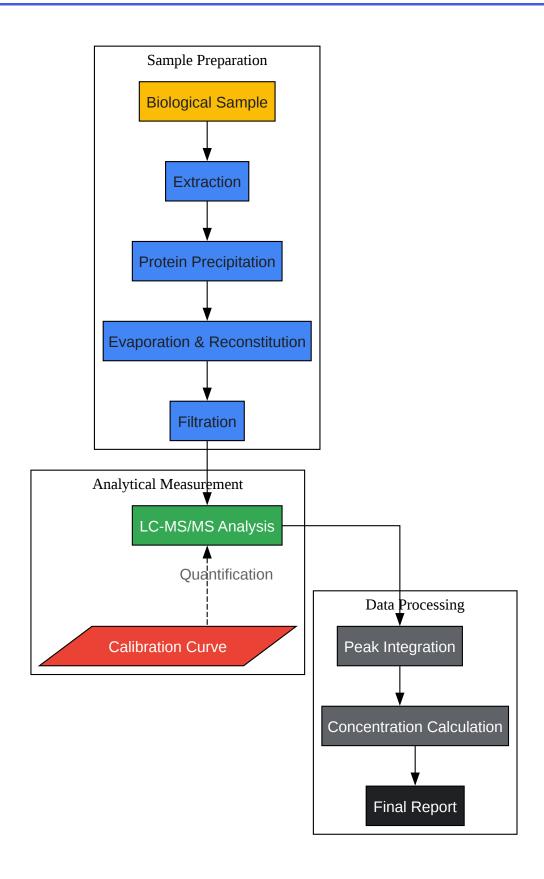
Table 5: Example Quantitative Data for **2-Furoylglycine**


Parameter	Value	Notes
Linearity Range (UPLC- MS/MS)	1 - 1000 ng/mL	Example range, should be determined during method validation.
Limit of Detection (LOD)	To be determined	Typically 3x signal-to-noise ratio.
Limit of Quantification (LOQ)	To be determined	Typically 10x signal-to-noise ratio.
Urinary Excretion Peak	~2 hours post-coffee consumption	
Return to Baseline in Urine	~24 hours post-coffee consumption	
Stability of Stock Solution (-20°C)	To be determined	Recommended to assess monthly.
Short-term Stability (Autosampler)	To be determined	Assess at the expected autosampler temperature over 24-48 hours.

Visualizations Metabolic Pethyov of 2 Fr

Metabolic Pathway of 2-Furoylglycine Formation

The following diagram illustrates the metabolic conversion of dietary furan derivatives to **2-Furoylglycine**.


Click to download full resolution via product page

Metabolic conversion of furan derivatives to 2-Furoylglycine.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantification of **2-Furoylglycine** in a biological sample.

Click to download full resolution via product page

General workflow for **2-Furoylglycine** quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ucd.ie [ucd.ie]
- 2. The identification and metabolic origin of 2-furoylglycine and 2,5-furandicarboxylic acid in human urine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Furoylglycine as a Candidate Biomarker of Coffee Consumption PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Furoylglycine Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328790#purchasing-2-furoylglycine-reference-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com